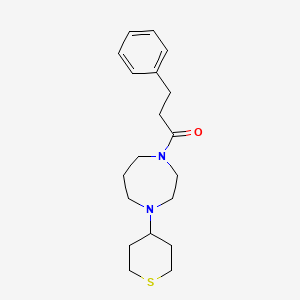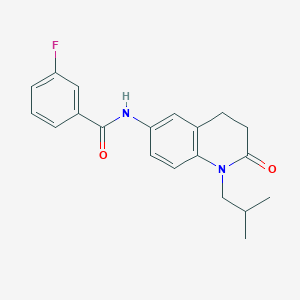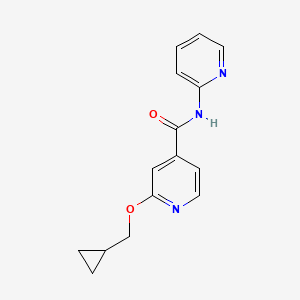![molecular formula C20H20N4O4 B2682520 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-96-4](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Research on similar urea derivatives and quinazolinone compounds has led to the development of various synthetic methodologies. For example, cyclization reactions with benzylamines and derivatives have been utilized for the preparation of benzazepines and quinazolines, indicating the versatility of such structures in chemical synthesis (Gast, Schmutz, & Sorg, 1977). Similarly, the Curtius rearrangement has been applied to synthesize new dibenzazepines, demonstrating the adaptability of urea structures in facilitating ring expansion and the formation of complex heterocycles (Khouili et al., 2021).
Biological Evaluation and Potential Therapeutic Uses
The structural motifs present in (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea are common in molecules with significant biological activities. For instance, quinazoline derivatives have been studied for their anticancer properties, highlighting the potential of such compounds in medicinal chemistry (Perković et al., 2016). Additionally, quinazolinone compounds synthesized from urea and benzoic acid in polyphosphoric acid have been investigated for their biological activities, including antagonistic effects against platelet-activating factor and alpha-1-adrenergic receptors, suggesting the therapeutic potential of these compounds (Ivanov, 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one, followed by the addition of urea to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole-5-carboxylic acid", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea intermediate.", "Step 2: Addition of urea to the intermediate in the presence of a base such as triethylamine (TEA) to form the final product, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899972-96-4 |
Produktname |
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.404 |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20N4O4/c1-12(2)10-24-18(14-5-3-4-6-15(14)22-20(24)26)23-19(25)21-13-7-8-16-17(9-13)28-11-27-16/h3-9,12H,10-11H2,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
UQZWMQKAOGBCJX-PTGBLXJZSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



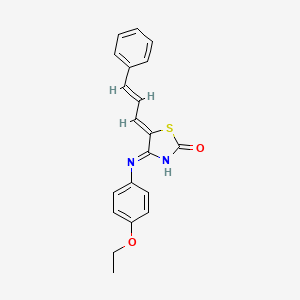

![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)
![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)
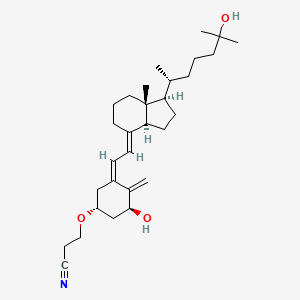
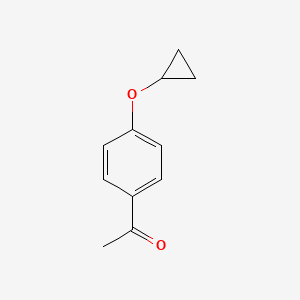
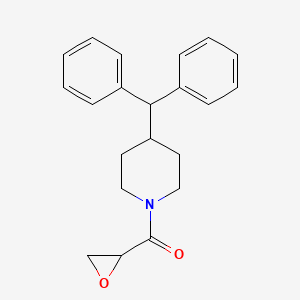
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
